molecular formula C₁₆H₁₀D₄F₃N₃O₂S B1140986 Lansoprazole-d4 CAS No. 934294-22-1

Lansoprazole-d4

Cat. No. B1140986
CAS RN: 934294-22-1
M. Wt: 373.39
InChI Key:
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Description

Lansoprazole-d4 is a deuterium labeled Lansoprazole . Lansoprazole is a proton pump inhibitor which prevents the stomach from producing acid .


Synthesis Analysis

Lansoprazole and its impurities were monitored at 285 nm. Lansoprazole was subjected to the stress conditions of oxidative, acid, base, hydrolytic, thermal, humidity, and photolytic degradation and found to degrade significantly .


Molecular Structure Analysis

The molecular formula of Lansoprazole-d4 is C16H14F3N3O2S . The molecular weight is 373.4 g/mol . The IUPAC name is 4,5,6,7-tetradeuterio-2- [ [3-methyl-4- (2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1 H -benzimidazole .


Chemical Reactions Analysis

Lansoprazole degrades under stress conditions such as acidic, oxidative, basic, and neutral environments . The degradation products and impurities for lansoprazole have been reported in the literature .


Physical And Chemical Properties Analysis

Lansoprazole-d4 has a molecular weight of 373.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 8 . The rotatable bond count is 5 . The exact mass is 373.10098934 g/mol . The monoisotopic mass is also 373.10098934 g/mol . The topological polar surface area is 87.1 Ų . The heavy atom count is 25 .

Scientific Research Applications

Osteoporosis Treatment

Lansoprazole acts as a liver X receptor agonist, which plays a crucial role in the crosstalk of osteoblasts and osteoclasts in vitro and during bone turnover in vivo . A study found that patients receiving lansoprazole treatment had a reduced risk of osteoporosis compared with those undergoing other Proton Pump Inhibitor (PPI) therapy .

Gastrointestinal Disorders

Lansoprazole is a Proton Pump Inhibitor (PPI) widely used for treating acid-related disorders . It achieves maximal absorption and sustains pharmacodynamic effects through the 24-hour dosing cycle .

Improved Glycemic Control

Clinical research and animal model studies have indicated that lansoprazole was associated with improved glycemic control, lowered HbA1c levels, and increased circulating insulin concentration .

Optimized Formulations

Dexlansoprazole, the R(+) enantiomer of lansoprazole, shows stereoselective differences in absorption and metabolism compared with the racemic mixture of lansoprazole . The formulation was further refined to use pulsate-type granules with enteric coating to withstand acidic gastric conditions, while allowing prolonged absorption in the proximal and distal small intestine .

Extended Duration of Therapeutic Plasma Drug Concentrations

The dual delayed-release formulation of dexlansoprazole has a plasma concentration-time profile characterized by two distinct peaks, leading to an extended duration of therapeutic plasma drug concentrations compared with the conventional delayed-release lansoprazole formulation .

Liver X Receptor Agonist

Lansoprazole acts as a liver X receptor agonist, which plays a crucial role in the crosstalk of osteoblasts and osteoclasts in vitro and during bone turnover in vivo .

Mechanism of Action

Target of Action

Lansoprazole-d4, a deuterium-labeled variant of Lansoprazole, is a proton pump inhibitor . Its primary target is the H+/K+ ATPase enzyme system located on the secretory surface of gastric parietal cells . This enzyme system is responsible for the final step in gastric acid production .

Mode of Action

Lansoprazole-d4 works by inhibiting the H+/K+ ATPase enzyme system , thereby reducing gastric acid secretion . This inhibition is selective and occurs at the final stage of the acid secretion process in the gastric parietal cells . The reduction in gastric acid secretion promotes healing in ulcerative diseases and is effective in treating gastroesophageal reflux disease (GERD) and other pathologies caused by excessive acid secretion .

Biochemical Pathways

The action of Lansoprazole-d4 affects several biochemical pathways. It has been found to cause calcium overload in MC3T3-E1 cells, leading to apoptosis . An inhibitor of the IP3R calcium release channel and the SOCE pathway effectively blocked the increase in calcium caused by Lansoprazole-d4, thus protecting cell viability .

Pharmacokinetics

Lansoprazole-d4 is rapidly absorbed and is approximately 97% bound in human plasma . The pharmacokinetics of Lansoprazole-d4 appear to be linear over the range from 15 to 60mg . Lansoprazole-d4 is extensively metabolized into sulphone and 5-hydroxylated metabolites by the cytochrome P450 enzymes CYP3A4 and CYP2C18 . The mean plasma elimination half-life is between 1.3 and 2.1 hours in healthy volunteers .

Result of Action

The primary result of Lansoprazole-d4’s action is the reduction of gastric acid secretion, which helps gastrointestinal ulcers heal, treats symptoms of GERD, eradicates Helicobacter pylori, and treats hypersecretory conditions such as Zollinger-Ellison Syndrome . It is also effective at promoting healing in ulcerative diseases and treating other pathologies caused by excessive acid secretion .

Action Environment

The action of Lansoprazole-d4 can be influenced by various environmental factors. For instance, severe hepatic failure can cause a significant decrease in clearance and an increase in the AUC and half-life of Lansoprazole-d4 . This is accompanied by modifications in the AUC of metabolites, but severe hepatic failure has minimal effect on accumulation of the drug after multiple administration .

Safety and Hazards

When handling Lansoprazole-d4, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

4,5,6,7-tetradeuterio-2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfinyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F3N3O2S/c1-10-13(20-7-6-14(10)24-9-16(17,18)19)8-25(23)15-21-11-4-2-3-5-12(11)22-15/h2-7H,8-9H2,1H3,(H,21,22)/i2D,3D,4D,5D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJIHNNLFOKEZEW-QFFDRWTDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)C2=NC3=CC=CC=C3N2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])NC(=N2)S(=O)CC3=NC=CC(=C3C)OCC(F)(F)F)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14F3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10662052
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lansoprazole-d4

CAS RN

934294-22-1
Record name 2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]sulfinyl]-1H-benzimidazole-4,5,6,7-d4
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934294-22-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-{[3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methanesulfinyl}(4,5,6,7-~2~H_4_)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10662052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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